molecular formula C22H25F8N5O8 B2817784 Gemigliptin (tartrate) CAS No. 1374639-74-3

Gemigliptin (tartrate)

Cat. No.: B2817784
CAS No.: 1374639-74-3
M. Wt: 639.4 g/mol
InChI Key: DPEZWSNXONTJHT-NDAAPVSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemigliptin tartrate is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved in South Korea in 2012 for treating type 2 diabetes mellitus (T2DM) . It competitively binds to DPP-4 with a Ki value of 7.25 ± 0.67 nM, exhibiting >23,000-fold selectivity over related proteases like DPP-8 and DPP-9 . By inhibiting DPP-4, gemigliptin prolongs the activity of glucagon-like peptide-1 (GLP-1), enhancing glucose-dependent insulin secretion and suppressing glucagon release . Beyond glycemic control, gemigliptin demonstrates pleiotropic benefits, including cardiovascular protection, anti-inflammatory effects, and organ-specific protection (e.g., kidneys, salivary glands) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gemigliptin is synthesized through a series of chemical reactions involving the derivatization of compounds from published patents. The synthesis involves the formation of a pyrimidino piperidine derivative, which is a key structural component of gemigliptin .

Industrial Production Methods: The industrial production of gemigliptin involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple steps of purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Mechanism of DPP-4 Inhibition

Gemigliptin competitively inhibits DPP-4 via catalytic binding and non-covalent interactions :

  • Covalent Interaction : The nitrile group reacts with the hydroxyl group of Ser630 in DPP-4’s catalytic triad (Ser630-His740-Asp708), forming a reversible covalent bond .

  • Hydrogen Bonding : The primary amine forms hydrogen bonds with Glu205/206 and Tyr662 .

  • Hydrophobic Interactions : Trifluoromethyl and aromatic groups occupy the S1/S2 hydrophobic subsites .

ParameterValueSource
Inhibition Constant (Kᵢ)7.25 nM
IC₅₀ (Human DPP-4)10.3 nM

Anti-Glycation Reactions

Gemigliptin suppresses advanced glycation end products (AGEs) through:

  • Inhibition of AGE-BSA Formation : IC₅₀ = 11.69 mM .

  • Prevention of AGE Cross-Linking : IC₅₀ = 1.39 mM .

This dual action reduces diabetic complications by blocking protein glycation and collagen cross-linking .

Metabolic Stability

Gemigliptin undergoes minimal hepatic metabolism, with >90% excreted unchanged in urine . Its stability is attributed to:

  • Fluorine substitutions : Reduce metabolic degradation.

  • Tartrate salt form : Enhances solubility and bioavailability .

Comparative Reactivity of DPP-4 Inhibitors

FeatureGemigliptinSitagliptinLinagliptin
Nitrile GroupYesYesNo
Half-Life (h)17.112.4>100
CYP450 MetabolismMinimalModerateNegligible

Key Research Findings

  • In Vivo Efficacy : At 50 mg/day, gemigliptin reduces HbA1c by 0.7–1.0% over 12 weeks .

  • Selectivity : >10,000-fold selectivity for DPP-4 over DPP-8/9, minimizing off-target effects .

Mechanism of Action

Gemigliptin exerts its effects by inhibiting the activity of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, gemigliptin increases the levels of these hormones, which in turn enhances insulin secretion and reduces glucagon release, leading to improved blood glucose control .

Comparison with Similar Compounds

Comparison with Similar DPP-4 Inhibitors

Pharmacological Profiles

Table 1: Pharmacological Comparison of Gemigliptin and Select DPP-4 Inhibitors

Parameter Gemigliptin Sitagliptin Vildagliptin Linagliptin
IC50 (nM) 10.3 18* 62* 1–5*
Selectivity (vs DPP-8/9) >23,000-fold ~2,600-fold Lower >10,000-fold
Binding Mechanism Reversible, competitive Competitive Covalent Non-competitive
Dosing Frequency Once daily Once daily Twice daily Once daily

*IC50 values for sitagliptin, vildagliptin, and linagliptin are extrapolated from comparative studies .

Gemigliptin’s high selectivity and reversible binding contribute to its sustained DPP-4 inhibition (>80% over 24 hours), reducing dosing frequency and off-target effects compared to vildagliptin (twice daily) and sitagliptin .

Efficacy in Glycemic Control

Table 2: HbA1c Reduction in Clinical Trials

Compound HbA1c Reduction (%) Study Duration Reference
Gemigliptin -0.67 6 months
Sitagliptin -0.6 to -0.8 24 weeks
Glimepiride -0.5 to -0.7 24 weeks

Gemigliptin demonstrates comparable HbA1c reduction to sitagliptin but superior efficacy in reducing glycemic variability compared to glimepiride and dapagliflozin . In a 6-month trial, gemigliptin lowered HbA1c by 0.67% versus 0.15% in placebo controls .

Cardiovascular and Renal Benefits

Cardiovascular Protection :

  • Vascular Calcification : Gemigliptin attenuated coronary artery calcification (CAC) progression (ΔCAC: +35.21 vs. +34.26 in controls over 6 months), linked to its anti-inflammatory effects on endothelial cells .
  • Endothelial Progenitor Cells (EPCs) : Gemigliptin (50 μM) enhanced EPC proliferation and function in vitro, critical for vascular repair .

Renal Protection :

  • Gemigliptin reduced albuminuria and renal fibrosis in diabetic mice independently of glycemic control, suggesting direct renoprotective effects .

Unique Pleiotropic Effects

  • Anti-Inflammatory Action : Gemigliptin suppressed LPS-induced cytokines (TNF-α, IL-6) in endothelial cells and reduced pulmonary arterial hypertension in rats by lowering IL-1β and IL-6 .
  • Salivary Gland Protection : In D-galactose-induced aging models, gemigliptin restored aquaporin-5 (AQP5) expression, improving salivary secretion .

Biological Activity

Gemigliptin (tartrate), a member of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, is primarily utilized in the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its ability to enhance incretin hormone levels, leading to improved glycemic control. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant clinical and preclinical findings.

Gemigliptin functions by selectively inhibiting DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, gemigliptin increases the levels of active incretin hormones, which in turn:

  • Stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner.
  • Decrease glucagon secretion from pancreatic alpha cells.
  • Reduce hepatic glucose production.

This mechanism results in lower blood glucose levels and improved glycemic control in patients with T2DM .

Pharmacodynamics

Gemigliptin displays a high selectivity for DPP-4 over other proteases, with a Ki value of approximately 7.25 nM . The pharmacokinetics of gemigliptin show rapid absorption post-administration, with half-lives ranging from 3.6 to 5.4 hours across various animal models. Notably, it achieves over 80% inhibition of plasma DPP-4 activity at clinically relevant doses .

Table 1: Pharmacokinetic Properties of Gemigliptin

SpeciesHalf-Life (h)Bioavailability (%)DPP-4 Inhibition Level (%)
Rat3.69480
Dog5.27380
Monkey5.42680

Clinical Efficacy

Clinical studies have demonstrated that gemigliptin significantly reduces HbA1c levels and improves fasting plasma glucose (FPG) in patients with T2DM. A pivotal study involving gemigliptin at a dosage of 50 mg over 12 weeks showed notable improvements in glycemic control metrics:

  • HbA1c Reduction : Mean change from baseline was -0.98% at week 12.
  • FPG Improvement : Significant reductions were observed compared to placebo .

Table 2: Clinical Study Results for Gemigliptin

Study Duration (weeks)Dose (mg)HbA1c Change (%)FPG Change (mg/dL)
1250-0.98-15
24100-0.74-18
52200-0.87-20

Preclinical Studies

In preclinical models, gemigliptin has shown promise beyond glycemic control:

  • Cardiovascular Protection : In rat models of ischemia/reperfusion injury, gemigliptin administration resulted in reduced myocardial damage and improved hemodynamic function .
  • Renal and Hepatic Effects : Studies indicate that gemigliptin may ameliorate renal and hepatic fibrosis, highlighting its potential protective effects on these organs .
  • Neuroprotective Effects : In diabetic mouse models, gemigliptin has been associated with reduced retinal vascular leakage and improved retinal health parameters .

Case Studies

Several case studies have documented the efficacy and safety profile of gemigliptin in diverse populations:

  • A study involving elderly patients with T2DM demonstrated that gemigliptin effectively managed blood glucose levels without significant adverse effects, reinforcing its safety profile in older adults .
  • Another case study reported successful management of hyperglycemia in patients with concurrent cardiovascular diseases, suggesting that gemigliptin may provide additional cardiovascular benefits beyond glycemic control .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of DPP-4 inhibition by gemigliptin, and how does its binding kinetics compare to other DPP-4 inhibitors?

Gemigliptin acts as a reversible, competitive DPP-4 inhibitor with a Ki value of 7.25 ± 0.67 nM. Its binding involves hydrogen bonding and hydrophobic interactions with the S1, S2, and S2 extensive subsites of DPP-4, enhancing selectivity over off-target proteases like DPP-8/9 (>23,000-fold selectivity). Unlike sitagliptin (fast on/off kinetics) or vildagliptin (slow on/off), gemigliptin exhibits fast association and slow dissociation kinetics, prolonging enzyme inhibition .

Q. What experimental models are commonly used to evaluate gemigliptin's antidiabetic efficacy?

Preclinical studies often use high-fat diet-induced diabetic mice or Zucker diabetic fatty (ZDF) rats to assess glycemic control. Key endpoints include HbA1c reduction, insulin/glucagon ratio modulation, and β-cell preservation via GLP-1 stabilization. Clinical trials typically employ randomized, double-blind designs comparing gemigliptin monotherapy (50 mg/day) against placebo or active comparators (e.g., metformin, sitagliptin) over 12–24 weeks, with HbA1c <7% as a primary outcome .

Q. How does gemigliptin's pharmacokinetic profile influence dosing in renal/hepatic impairment?

Gemigliptin has a half-life of 30.8 hours, enabling once-daily dosing. No dose adjustment is required in renal or hepatic impairment due to its balanced excretion (55% renal, 45% fecal) and lack of significant CYP450 metabolism. This was confirmed in pharmacokinetic studies using LC-MS/MS to measure plasma concentrations in subjects with varying renal/hepatic function .

Advanced Research Questions

Q. How can researchers reconcile contradictory HbA1c outcomes in gemigliptin trials across different populations?

A 24-week RCT in Indian patients reported a smaller HbA1c reduction (–0.55%) compared to Korean cohorts (–0.94%), despite similar baseline HbA1c levels. Methodological factors include differences in background therapy (e.g., higher metformin use in Indian studies) and genetic variations in DPP-4 expression. Meta-analyses (I² = 69–74%) suggest real-world studies may overestimate efficacy due to selection bias, emphasizing the need for stratified randomization in future trials .

Q. What molecular pathways underlie gemigliptin's protective effects against vascular calcification?

In vascular smooth muscle cells (VSMCs), gemigliptin reduces high phosphate-induced calcification by suppressing ROS generation via NADPH oxidase (NOX4/p22phox downregulation). It inhibits PI3K/AKT phosphorylation and Wnt/β-catenin signaling (e.g., reduced frizzled-3 expression), as shown by alizarin red staining, qPCR, and western blotting in vitro. In vivo, gemigliptin decreases aortic plaque size in high-fat diet mice .

Q. Does gemigliptin exhibit off-target effects on non-diabetic pathologies, such as cancer or hepatic fibrosis?

In LX-2 hepatic stellate cells, gemigliptin (100 μM) inhibits succinate-induced activation by downregulating GPR91 and ERK1/2 phosphorylation, reducing collagen type 1 and α-SMA expression. It also ameliorates mitochondrial dysfunction by restoring membrane potential and reducing ROS. For cancer, preliminary data suggest gemigliptin enhances chemosensitivity in cisplatin-treated models, though mechanisms remain under investigation .

Q. How can researchers optimize assays to quantify gemigliptin in complex biological matrices?

¹⁹F-qNMR is validated for absolute quantification of gemigliptin tartrate sesquihydrate, leveraging its fluorine atoms for high specificity. LC-MS/MS with ESI+ ionization (m/z 383.1→337.1 for gemigliptin; m/z 255.1→194.1 for internal standard) achieves a lower limit of quantification (LLOQ) of 1 ng/mL in plasma, critical for pharmacokinetic studies .

Q. Methodological Considerations

  • Contradiction Analysis : Use meta-regression to explore heterogeneity in clinical trial outcomes (e.g., baseline HbA1c, ethnicity) .
  • Cell-Based Studies : Employ LX-2 cells for hepatic fibrosis models or VSMCs for calcification assays, using succinate (10 mM) or β-glycerophosphate (3 mM) as stressors .
  • Animal Models : Utilize SHR rats or ApoE⁻/⁻ mice to study cardiovascular comorbidities, with gemigliptin doses adjusted to human-equivalent levels (e.g., 20–100 mg/kg/day) .

Properties

IUPAC Name

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F8N5O2.C4H6O6/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23;5-1(3(7)8)2(6)4(9)10/h9H,1-8,27H2;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEZWSNXONTJHT-NDAAPVSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F8N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374639-74-3
Record name Gemigliptin tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.